{4-[4-(Dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone
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Overview
Description
{4-[4-(Dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of {4-[4-(Dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone typically involves the condensation of aromatic aldehydes with o-phenylenediamine, followed by cyclization and further derivatization . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.
Common conditions for these reactions include the use of solvents like ethanol, acetonitrile, or dichloromethane, and temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted benzimidazole derivatives .
Scientific Research Applications
{4-[4-(Dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone has several scientific research applications:
Biology: It exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential anticancer properties and is being studied for its role in inhibiting tumor growth.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells . It also inhibits enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
Benzimidazole: A simpler structure with similar biological activities.
2-(4-Dimethylaminophenyl)benzimidazole: Exhibits similar antimicrobial and anticancer properties.
4-(Dimethylamino)phenyl isocyanate: Used in the synthesis of various benzimidazole derivatives.
The uniqueness of {4-[4-(Dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl}(phenyl)methanone lies in its complex structure, which allows for a wide range of biological activities and applications in various fields .
Properties
Molecular Formula |
C26H24N4O |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C26H24N4O/c1-17-23(25(31)19-9-5-4-6-10-19)24(18-13-15-20(16-14-18)29(2)3)30-22-12-8-7-11-21(22)28-26(30)27-17/h4-16,24H,1-3H3,(H,27,28) |
InChI Key |
SBIPOIDOYDNSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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